
ATP-PEG8-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP-PEG8-Biotin is a compound that combines adenosine triphosphate (ATP), polyethylene glycol (PEG) with eight ethylene glycol units, and biotin. ATP is a central molecule in cellular energy transfer, PEG is used to increase solubility and stability, and biotin is a vitamin that acts as a coenzyme in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP-PEG8-Biotin involves the conjugation of ATP with PEG8 and biotin. The process typically starts with the activation of ATP, followed by the attachment of PEG8 and biotin through a series of chemical reactions. The reaction conditions often include specific pH levels, temperatures, and the use of catalysts to facilitate the conjugation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound. The final product is usually stored at low temperatures to preserve its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ATP-PEG8-Biotin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung oxidierter Derivate von this compound führen, während die Reduktion reduzierte Formen der Verbindung ergeben kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Linker bei der Synthese komplexer Moleküle verwendet.
Biologie: Wird in enzymatischen Assays und Proteinmarkierungen eingesetzt.
Medizin: Wird in Medikamenten-Abgabesystemen und diagnostischen Assays eingesetzt.
Industrie: Anwendung bei der Entwicklung von Biosensoren und anderen biotechnologischen Werkzeugen .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, als Linker-Molekül zu fungieren und die Anlagerung von ATP an verschiedene biologische Ziele zu erleichtern. ATP liefert die Energie, die für zelluläre Prozesse benötigt wird, während PEG8 die Löslichkeit und Stabilität erhöht. Biotin wirkt als Coenzym und beteiligt sich an verschiedenen Stoffwechselwegen .
Wissenschaftliche Forschungsanwendungen
ATP-PEG8-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in enzymatic assays and protein labeling.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological tools .
Wirkmechanismus
The mechanism of action of ATP-PEG8-Biotin involves its ability to act as a linker molecule, facilitating the attachment of ATP to various biological targets. ATP provides the energy required for cellular processes, while PEG8 enhances solubility and stability. Biotin acts as a coenzyme, participating in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
γ-PEG8-ATP-Biotin: Ähnlich in der Struktur, kann aber unterschiedliche funktionelle Eigenschaften haben.
Cp19-PEG8-Biotin: Eine weitere biotinilierte Verbindung, die in der Affinitäts-Capture und Massenspektrometrie eingesetzt wird
Einzigartigkeit
ATP-PEG8-Biotin ist aufgrund seiner spezifischen Kombination von ATP, PEG8 und Biotin einzigartig, was es zu einem vielseitigen Werkzeug für verschiedene wissenschaftliche Anwendungen macht. Seine Fähigkeit, Löslichkeit, Stabilität und Funktionalität zu verbessern, macht es zu einer wertvollen Verbindung in Forschung und Industrie .
Eigenschaften
Molekularformel |
C36H63N8O22P3S |
|---|---|
Molekulargewicht |
1084.9 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C36H63N8O22P3S/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(64-35)21-63-68(51,52)66-69(53,54)65-67(49,50)62-20-19-61-18-17-60-16-15-59-14-13-58-12-11-57-10-9-56-8-7-55-6-5-38-28(45)4-2-1-3-27-29-25(22-70-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H,49,50)(H,51,52)(H,53,54)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1 |
InChI-Schlüssel |
HIFPILABPVZDMK-WYGXRPJOSA-N |
Isomerische SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


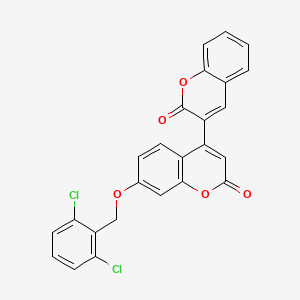
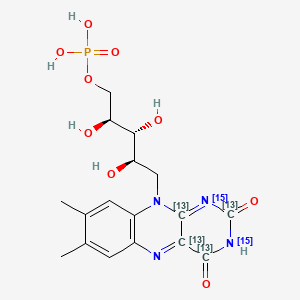
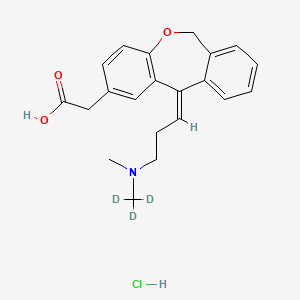
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
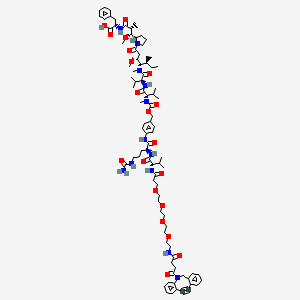

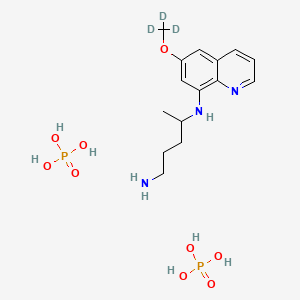
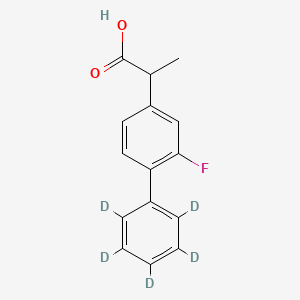

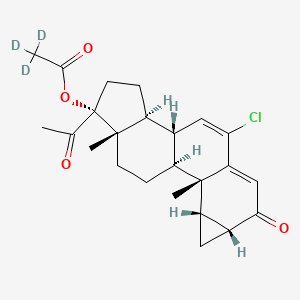
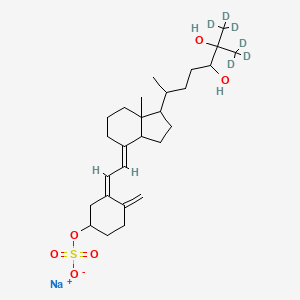
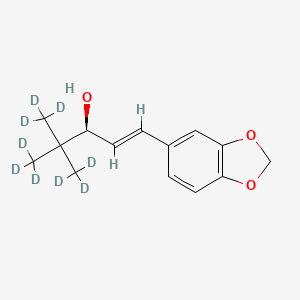
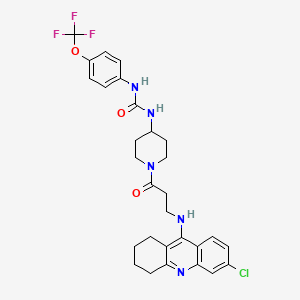
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
